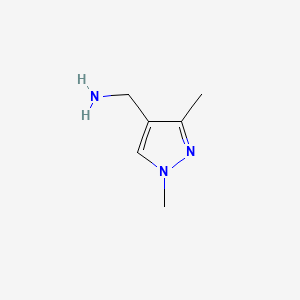

(1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1,3-dimethylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5-6(3-7)4-9(2)8-5/h4H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERSVOWJFSHXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361397 | |

| Record name | (1,3-dimethyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400756-28-7 | |

| Record name | (1,3-dimethyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1,3-dimethyl-1H-pyrazol-4-yl)methanamine chemical properties

An In-Depth Technical Guide to (1,3-dimethyl-1H-pyrazol-4-yl)methanamine: Properties, Synthesis, and Applications

Abstract

This compound is a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry, agrochemical synthesis, and material science. Its unique structure, featuring a substituted pyrazole ring coupled with a primary amine, offers multiple points for chemical modification, making it a valuable scaffold for the development of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed protocols for its synthesis and characterization, an analysis of its chemical reactivity, and a discussion of its current and potential applications for researchers and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, known for its prevalence in a wide array of biologically active compounds.[1][2] The specific arrangement of the dimethyl groups and the aminomethyl substituent at the 4-position defines its unique reactivity and utility.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 400756-28-7 | [3] |

| Molecular Formula | C₆H₁₁N₃ | [3] |

| Molecular Weight | 125.17 g/mol | [3] |

| Appearance | Colorless clear liquid | [3] |

| Purity | Commercially available at ≥99% | [3] |

| Storage Conditions | Store at 0-8°C, under inert atmosphere | [3][4] |

Synthesis and Characterization

The synthesis of this compound is most efficiently achieved through the reductive amination of its corresponding aldehyde precursor, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced in situ to the desired primary amine.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative procedure for synthesizing the title compound from its aldehyde precursor. The causality behind experimental choices is to ensure the selective formation of the primary amine while preserving the integrity of the pyrazole ring.

-

Reaction Setup: To a solution of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask, add ammonium acetate (7-10 eq). The large excess of the ammonia source drives the equilibrium towards the formation of the intermediate imine.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.[5]

-

Reduction: Cool the mixture to 0°C using an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. NaBH₃CN is a mild reducing agent, chosen for its selectivity in reducing imines in the presence of less reactive carbonyls, and its stability in protic solvents like methanol.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS until the intermediate imine is fully consumed.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of 1M HCl to decompose any remaining reducing agent. Adjust the pH to >12 with aqueous NaOH. This deprotonates the amine product, making it soluble in organic solvents for extraction.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x). The choice of an organic solvent is based on the product's polarity.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Structural Characterization Protocol

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Data: Signals corresponding to the two distinct methyl groups on the pyrazole ring (singlets, ~2.3-3.7 ppm), the methylene protons (CH₂) adjacent to the amine (singlet, ~3.8 ppm), the amine protons (NH₂, broad singlet), and the pyrazole ring proton (singlet, ~7.5 ppm).[6][8]

-

Expected ¹³C NMR Data: Resonances for the methyl carbons, the methylene carbon, and the three distinct aromatic carbons of the pyrazole ring.

-

-

Mass Spectrometry (MS):

-

Analyze a diluted sample via Electrospray Ionization (ESI) Mass Spectrometry.

-

Expected Result: A prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z = 126.1.

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the neat liquid.

-

Expected Result: Characteristic absorption bands for N-H stretching of the primary amine (two bands in the 3300-3400 cm⁻¹ region) and C-N stretching.

-

Chemical Reactivity and Stability

The reactivity of this compound is governed by two primary functional groups: the nucleophilic primary amine and the aromatic pyrazole ring.[9]

Reactivity Profile Diagram

Caption: Key reactivity sites on the this compound molecule.

-

Amine Group Reactivity: The primary amine function is a potent nucleophile and a moderate base. It readily participates in:

-

N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy in drug discovery to introduce new functionalities.

-

N-Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

-

Condensation Reactions: Reaction with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.[10]

-

Salt Formation: As a base, it reacts with acids to form ammonium salts, which can improve the compound's solubility and handling properties.[11][12]

-

-

Pyrazole Ring Reactivity: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions.[13] The electron-donating nature of the methyl and aminomethyl groups generally activates the ring, directing incoming electrophiles to the available C5 position.

-

Stability: The compound is generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents and can decompose at very high temperatures or extreme pH levels.[9] For long-term storage, refrigeration under an inert atmosphere is recommended.[3][4]

Applications in Research and Development

The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1] this compound serves as a valuable starting material for leveraging this scaffold.

-

Drug Discovery: This compound is a key intermediate for synthesizing more complex molecules with potential therapeutic activities.[3] Its structure is particularly relevant for developing:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors developed for oncology incorporate a pyrazole core. This amine provides a handle for building out structures that can interact with the ATP-binding pocket of kinases like FLT3 and CDKs.[14]

-

Anti-inflammatory and Analgesic Agents: The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs). This building block is explored for creating novel compounds with similar activities.[3]

-

Enzyme Inhibitors: It is used as a scaffold to design inhibitors for various enzymes by presenting functional groups in a specific three-dimensional orientation.[9][15]

-

-

Agrochemicals: In agricultural science, it is used as an intermediate in the synthesis of next-generation pesticides and herbicides, where the pyrazole ring contributes to the biological activity and stability of the final product.[3]

-

Material Science: The compound's functional groups allow it to be incorporated into polymers and coatings to enhance their thermal and mechanical properties.[3]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar aminopyrazoles indicate that it should be handled as a hazardous chemical.[4][16][17]

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[4][16]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.[4][18]

-

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18]

-

Ingestion: Rinse mouth and seek immediate medical advice.[19]

-

-

Storage:

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. jocpr.com [jocpr.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 8. rsc.org [rsc.org]

- 9. Buy [(1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine (EVT-11870738) [evitachem.com]

- 10. Buy (1,4-Dimethyl-1H-pyrazol-3-yl)methanamine (EVT-3368115) | 1332608-95-3 [evitachem.com]

- 11. 1197235-02-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 12. This compound Dihydrochloride (CAS No. 1461713-58-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 13. nbinno.com [nbinno.com]

- 14. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. (1,5-dimethyl-1H-pyrazol-3-yl)methanamine | C6H11N3 | CID 2776367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. journals.stmjournals.com [journals.stmjournals.com]

- 21. researchgate.net [researchgate.net]

- 22. 1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine | C12H14FN3 | CID 6483875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. fishersci.com [fishersci.com]

- 24. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine: A Key Building Block for Drug Discovery

Abstract

This technical guide provides a comprehensive and experimentally-grounded methodology for the synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine, a valuable heterocyclic building block in medicinal chemistry and drug development. The pyrazole moiety is a privileged scaffold, present in numerous approved pharmaceuticals, and functionalized pyrazoles are of significant interest to researchers.[1][2][3] This document outlines a robust and scalable three-step synthetic sequence, commencing with the formation of the 1,3-dimethyl-1H-pyrazole core, followed by regioselective formylation at the C4-position via the Vilsmeier-Haack reaction, and culminating in the reductive amination of the resulting aldehyde to afford the target primary amine. Each step is detailed with in-depth mechanistic insights, step-by-step protocols, and critical process parameters to ensure reproducibility and high yield. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering a practical and scientifically rigorous approach to the preparation of this key synthetic intermediate.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and versatile biological activities.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[2][3] The presence of the pyrazole nucleus in blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and Rimonabant (an anti-obesity agent) underscores its importance in the pharmaceutical industry.

This compound, in particular, serves as a crucial intermediate. The primary amine functionality at the C4-position provides a versatile handle for the introduction of diverse substituents and the construction of more complex molecular architectures through reactions such as amide bond formation, further alkylation, or participation in cyclization reactions. This guide provides a detailed and reliable synthetic route to empower researchers with the ability to access this valuable compound for their discovery programs.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a three-step sequence. This strategy is designed for both scalability and reproducibility in a standard laboratory setting. The overall workflow is depicted below:

Caption: Overall synthetic workflow.

Step 1: Synthesis of the 1,3-Dimethyl-1H-pyrazole Core

Causality: The foundation of the synthesis is the construction of the pyrazole ring. The Knorr pyrazole synthesis, a classic and reliable method, is employed here. This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4] For our target, we utilize acetylacetone (a 1,3-dicarbonyl) and methylhydrazine. The use of methylhydrazine is crucial as it directly installs one of the required N-methyl groups. The subsequent N-methylation to obtain the 1,3-dimethylated product can be achieved through various methods, but for the purpose of this guide, we will consider 1,3-dimethyl-1H-pyrazole as the starting point for the subsequent formylation step, as it is also commercially available. A representative synthesis of a similar pyrazole is provided for context.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol is adapted from a standard, reliable procedure.[5]

-

Reaction Setup: In a 1-liter round-bottomed flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.[5]

-

Cooling: Immerse the flask in an ice bath and cool the solution to 15 °C.[5]

-

Addition of Dicarbonyl: While maintaining the temperature at approximately 15 °C, add 50 g (0.50 mol) of acetylacetone dropwise with vigorous stirring over 30 minutes.[5]

-

Reaction: Continue stirring the mixture at 15 °C for an additional hour.[5]

-

Work-up: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).[5]

-

Purification: Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by rotary evaporation. The resulting solid is 3,5-dimethylpyrazole.[5]

Step 2: Vilsmeier-Haack Formylation of 1,3-Dimethyl-1H-pyrazole

Causality: The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7][8] The pyrazole ring is sufficiently electron-rich to undergo this electrophilic substitution. The reaction employs the Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[7][9] The reaction is highly regioselective for the C4-position of the 1,3-dimethyl-1H-pyrazole ring, as the C3 and C5 positions are substituted and the N-methyl groups direct the substitution to the available carbon atom.

Mechanism of the Vilsmeier-Haack Reaction

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

-

Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cold DMF with stirring.[9] The addition should be slow to control the exothermic reaction. After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Addition of Pyrazole: Dissolve 1,3-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.[9]

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Parameter | Value | Reference |

| Starting Material | 1,3-Dimethyl-1H-pyrazole | - |

| Reagents | POCl₃, DMF | [6][9] |

| Temperature | 0 °C to 70 °C | [6] |

| Reaction Time | 2-4 hours | [6] |

| Typical Yield | 70-90% | [6] |

| Purification | Column Chromatography/Recrystallization | - |

Step 3: Reductive Amination to this compound

Causality: Reductive amination is a highly efficient method for converting aldehydes and ketones into amines.[10][11] This one-pot reaction involves two key stages: the formation of an imine (or iminium ion) intermediate from the reaction of the carbonyl compound with an amine source, followed by the immediate reduction of this intermediate to the corresponding amine.[10][11] For the synthesis of a primary amine, ammonia or an ammonium salt is used as the nitrogen source.[8] A selective reducing agent is required, one that reduces the iminium ion intermediate much faster than the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is an excellent choice for this transformation as it is stable in mildly acidic conditions (which favor imine formation) and selectively reduces the protonated imine.[11][12] Ammonium acetate serves as both the ammonia source and a buffer to maintain a suitable pH for the reaction.

Mechanism of Reductive Amination

Caption: General mechanism of reductive amination.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottomed flask, dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol.

-

Addition of Reagents: Add ammonium acetate (7-10 equivalents) to the solution and stir until it dissolves.

-

pH Adjustment (Optional): If necessary, adjust the pH of the mixture to 6-7 with glacial acetic acid.

-

Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise to the reaction mixture. Be aware of potential gas evolution.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the careful addition of dilute hydrochloric acid until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.

-

Purification: Make the aqueous residue basic (pH > 10) with concentrated sodium hydroxide solution. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the target amine. Further purification can be achieved by distillation or column chromatography if necessary.

| Parameter | Value | Reference |

| Starting Material | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | - |

| Reagents | Ammonium Acetate, NaBH₃CN | [12][13] |

| Solvent | Methanol | [13] |

| Temperature | Room Temperature | [13] |

| Reaction Time | 12-24 hours | - |

| Typical Yield | 60-85% | - |

| Purification | Acid-Base Extraction/Distillation | - |

Characterization of this compound

The successful synthesis of the final product should be confirmed by standard analytical techniques. Expected spectroscopic data are summarized below.

| Technique | Expected Data |

| ¹H NMR | Singlet for pyrazole H-5 proton (~7.5 ppm), singlet for CH₂ (~3.7 ppm), singlet for N-CH₃ (~3.7 ppm), singlet for C-CH₃ (~2.2 ppm), broad singlet for NH₂ protons. |

| ¹³C NMR | Resonances for pyrazole carbons (C3, C4, C5), CH₂ carbon, and two CH₃ carbons. |

| IR (Infrared) | N-H stretching bands (~3300-3400 cm⁻¹), C-H stretching, C=C and C=N stretching bands in the fingerprint region. |

| MS (Mass Spec) | Molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₃N₃, MW: 139.20 g/mol ). |

Conclusion

This guide has detailed a reliable and efficient three-step synthesis of this compound. The described route, leveraging the classical Knorr pyrazole synthesis, the regioselective Vilsmeier-Haack formylation, and a robust reductive amination protocol, provides a practical pathway for obtaining this valuable building block. The mechanistic discussions and detailed experimental procedures are designed to provide researchers with the necessary tools to confidently reproduce this synthesis in their own laboratories, thereby facilitating the development of novel pyrazole-based compounds for a wide range of applications in drug discovery and materials science.

References

-

El-Gharably, A., et al. (2022). Synthesis of some pyrazole carbaldehydes and their use in preparing Schiff's bases with potential anti-tumor and anti-fungal activities. RSC Advances, 12(1), 1-15. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

Organic Syntheses. 3,5-dimethylpyrazole. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX. [Link]

-

De Vita, D., et al. (2020). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules, 25(23), 5722. [Link]

-

PubChem. 1H-pyrazol-4-ylmethanamine. [Link]

-

SpectraBase. 1H-pyrazol-4-yl(4-pyridyl)methanone - Optional[13C NMR] - Chemical Shifts. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Medicinal Chemistry Research, 13(4-5), 257-275. [Link]

-

Patel, N. B., & Patel, J. C. (2011). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 3(6), 79-86. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1856025-04-1|1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. ineosopen.org [ineosopen.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure Elucidation of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,3-dimethyl-1H-pyrazol-4-yl)methanamine is a substituted pyrazole that serves as a valuable building block in medicinal chemistry and materials science. The pyrazole core is a significant pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1] Accurate structural confirmation of such molecules is paramount for ensuring the integrity of research and the safety and efficacy of resulting products. This guide provides a comprehensive, technically-in-depth walkthrough of the structure elucidation process for this compound, grounded in established spectroscopic principles and field-proven methodologies. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to unambiguously confirm its molecular structure.

Introduction: The Chemical Context and Importance of Structural Verification

Substituted pyrazoles are a cornerstone in the development of novel therapeutic agents and functional materials.[2][3] The specific arrangement of substituents on the pyrazole ring dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and material characteristics. This compound, with its primary amine functionality, is a key intermediate for further chemical modifications, making unequivocal structural verification a critical first step in any research and development pipeline.

This guide is structured to provide not just a series of analytical steps, but a logical workflow that builds a complete and validated structural picture from the ground up. Each analytical technique is chosen for the specific piece of the structural puzzle it helps to solve, and the data from each method is used to cross-validate the others, ensuring a self-validating system of analysis.

Synthetic Pathway Overview: A Two-Step Approach

A common and efficient route to synthesize this compound involves a two-step process starting from a suitably substituted pyrazole. This synthetic context is crucial for anticipating potential impurities and side products.

-

Vilsmeier-Haack Formylation: The synthesis typically begins with the formylation of 1,3-dimethyl-1H-pyrazole at the electron-rich C4 position. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (commonly generated in situ from phosphorus oxychloride and dimethylformamide), is a well-established method for this transformation.[4] This reaction introduces the aldehyde group necessary for the subsequent amination.

-

Reductive Amination: The resulting 1,3-dimethyl-1H-pyrazole-4-carbaldehyde is then converted to the target primary amine via reductive amination.[5] This reaction involves the formation of an imine intermediate with an ammonia source, which is then reduced in situ to the amine.

Caption: Synthetic route to this compound.

Spectroscopic Elucidation Strategy

Our approach to the structure elucidation of this compound integrates three key spectroscopic techniques in a logical sequence.

Caption: Integrated spectroscopic workflow for structure elucidation.

Mass Spectrometry (MS): Determining the Molecular Formula

Objective: To determine the molecular weight and elemental composition of the synthesized compound.

Methodology: High-resolution mass spectrometry (HRMS) using either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is the preferred method.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

-

Data Acquisition: The instrument is calibrated, and the mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Results & Interpretation:

The molecular formula of this compound is C₆H₁₁N₃. The expected monoisotopic mass is 125.0953 g/mol .[6]

-

HRMS Analysis: The HRMS analysis should yield a high-resolution mass for the [M+H]⁺ ion at m/z 126.1026. This experimentally determined mass should be within a few parts per million (ppm) of the calculated mass for C₆H₁₂N₃⁺.

| Parameter | Expected Value |

| Molecular Formula | C₆H₁₁N₃ |

| Monoisotopic Mass | 125.0953 |

| [M+H]⁺ (Calculated) | 126.1026 |

This initial step provides strong evidence for the elemental composition of the molecule, which is fundamental for the subsequent interpretation of other spectroscopic data.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Objective: To identify the characteristic functional groups present in the molecule.

Methodology: Fourier Transform Infrared (FTIR) spectroscopy is employed, typically using an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.

-

Sample Preparation: A small amount of the sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Results & Interpretation:

The IR spectrum will provide crucial information about the presence of the amine and the aromatic pyrazole ring.

-

N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching vibrations in the region of 3400-3250 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes.

-

C-H Stretching: Aromatic C-H stretching from the pyrazole ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹.

-

N-H Bending: The scissoring vibration of the primary amine is typically observed in the range of 1650-1580 cm⁻¹.

-

C=C and C=N Stretching: The pyrazole ring will show characteristic stretching vibrations for C=C and C=N bonds in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| **Primary Amine (-NH₂) ** | Asymmetric & Symmetric Stretch | 3400 - 3250 |

| Scissoring Bend | 1650 - 1580 | |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Pyrazole Ring (C=C, C=N) | Stretch | 1600 - 1450 |

The presence of these key absorption bands provides strong confirmatory evidence for the proposed functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Objective: To determine the precise connectivity of atoms within the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a complete structural picture.

Methodology:

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

-

Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

3.3.1. ¹H NMR Spectroscopy: Proton Environment and Connectivity

Expected Results & Interpretation:

The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule.

-

Pyrazole Ring Proton (H5): A singlet in the aromatic region, typically around δ 7.0-7.5 ppm.

-

N-Methyl Protons (N-CH₃): A singlet integrating to 3 protons, expected around δ 3.6-3.8 ppm.

-

Methylene Protons (-CH₂-NH₂): A singlet integrating to 2 protons, expected around δ 3.5-3.7 ppm.

-

C-Methyl Protons (C-CH₃): A singlet integrating to 3 protons, expected around δ 2.1-2.3 ppm.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide range (δ 1.5-3.0 ppm) and may exchange with D₂O.

| Proton | Multiplicity | Integration | Expected Chemical Shift (δ, ppm) |

| H5 (pyrazole) | Singlet | 1H | 7.0 - 7.5 |

| N-CH₃ | Singlet | 3H | 3.6 - 3.8 |

| -CH₂-NH₂ | Singlet | 2H | 3.5 - 3.7 |

| C-CH₃ | Singlet | 3H | 2.1 - 2.3 |

| -NH₂ | Broad Singlet | 2H | 1.5 - 3.0 (variable) |

3.3.2. ¹³C NMR Spectroscopy: Carbon Skeleton

Expected Results & Interpretation:

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

-

Pyrazole Ring Carbons (C3, C4, C5): Three signals in the aromatic/heteroaromatic region (δ 105-150 ppm).

-

Methylene Carbon (-CH₂-NH₂): A signal in the aliphatic region, expected around δ 35-45 ppm.

-

N-Methyl Carbon (N-CH₃): A signal around δ 30-35 ppm.

-

C-Methyl Carbon (C-CH₃): A signal at higher field, around δ 10-15 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C3 (pyrazole) | 145 - 150 |

| C5 (pyrazole) | 135 - 140 |

| C4 (pyrazole) | 105 - 110 |

| -CH₂-NH₂ | 35 - 45 |

| N-CH₃ | 30 - 35 |

| C-CH₃ | 10 - 15 |

3.3.3. 2D NMR Spectroscopy: Confirming Connectivity

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In this molecule, no significant H-H couplings are expected, as all proton signals are predicted to be singlets. This lack of correlation provides its own structural information.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is used to definitively assign the carbon signals based on their attached protons.

Caption: Predicted HSQC correlations for direct C-H bonds.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall connectivity by showing correlations between protons and carbons that are 2 or 3 bonds away.

Expected Key HMBC Correlations:

-

H5 to C3 and C4: Confirms the position of the single pyrazole ring proton relative to the other ring carbons.

-

Methylene protons (-CH₂-) to C4 and C5: Unambiguously places the aminomethyl group at the C4 position.

-

N-Methyl protons to C5: Confirms the N-methylation at the N1 position.

-

C-Methyl protons to C3 and C4: Confirms the position of the methyl group at C3.

Caption: Key long-range H-C correlations expected in the HMBC spectrum.

Conclusion: A Validated Structure

By systematically applying mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, the structure of this compound can be unequivocally elucidated. The combination of these techniques provides a self-validating dataset: MS confirms the elemental formula, IR identifies the key functional groups, and NMR spectroscopy pieces together the atomic connectivity. This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, a prerequisite for its use in further research and development in the pharmaceutical and material science fields.

References

- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.

- Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.

- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.

- MDPI. (n.d.). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- PubChem. (n.d.). This compound dihydrochloride.

- Fakhraian, H., et al. (2022). Reinvestigating the synthesis of key intermediates in the preparation of zolazepam—I: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone. Journal of Chemical Sciences.

- PubChem. (n.d.). 1H-pyrazol-4-ylmethanamine.

- Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.

- Synblock. (n.d.). CAS 1461713-58-5 | this compound dihydrochloride.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- NIH. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

- NIH. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors.

- NIH. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- NTU Scholars. (n.d.). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium.

- Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.

- NIH. (n.d.). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde.

- MDPI. (n.d.). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile.

- ResearchGate. (n.d.). NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide.

- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 4. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ineosopen.org [ineosopen.org]

- 6. PubChemLite - this compound dihydrochloride (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for (1,3-dimethyl-1H-pyrazol-4-yl)methanamine, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, offering detailed analysis of expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, it outlines standardized protocols for acquiring high-quality spectroscopic data for this and structurally related compounds.

Introduction: The Imperative of Spectroscopic Verification

In the realm of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this analytical process. Each technique provides a unique piece of the structural puzzle, and together they offer a high-fidelity "fingerprint" of the molecule.

This compound, with its substituted pyrazole core, presents a number of interesting features for spectroscopic analysis. The strategic placement of substituents on the pyrazole ring and the presence of a primary amine function create a distinct electronic and steric environment that can be probed by these techniques. This guide aims to provide researchers with a robust predictive framework for the spectroscopic characterization of this molecule, thereby facilitating its identification, purity assessment, and further investigation.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.[1][2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple and highly informative. The chemical shifts are predicted for a standard solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H5 (pyrazole ring) | ~7.2 - 7.5 | Singlet (s) | 1H | The proton at the 5-position of the pyrazole ring is expected to be a singlet as there are no adjacent protons. Its chemical shift is influenced by the electron-donating methyl groups. |

| N-CH₃ (N1-methyl) | ~3.7 - 3.9 | Singlet (s) | 3H | The methyl group attached to the N1 of the pyrazole ring is typically deshielded compared to the C-methyl group. |

| C-CH₂-NH₂ (methanamine) | ~3.6 - 3.8 | Singlet (s) | 2H | The methylene protons adjacent to the pyrazole ring and the amine group are expected to be a singlet. The exact shift can be solvent-dependent. |

| C-CH₃ (C3-methyl) | ~2.2 - 2.4 | Singlet (s) | 3H | The methyl group at the C3 position of the pyrazole ring. |

| NH₂ (amine) | ~1.5 - 2.5 | Broad Singlet (br s) | 2H | The chemical shift of the amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 (pyrazole ring) | ~150 - 152 | The quaternary carbon at the 3-position, attached to the methyl group. |

| C5 (pyrazole ring) | ~138 - 140 | The protonated carbon at the 5-position of the pyrazole ring. |

| C4 (pyrazole ring) | ~115 - 118 | The quaternary carbon at the 4-position, attached to the methanamine group. |

| C-CH₂-NH₂ (methanamine) | ~40 - 45 | The methylene carbon of the methanamine group. |

| N-CH₃ (N1-methyl) | ~35 - 37 | The carbon of the methyl group attached to the N1 of the pyrazole. |

| C-CH₃ (C3-methyl) | ~12 - 15 | The carbon of the methyl group at the C3 position. |

Predicted Infrared (IR) Spectrum

The IR spectrum will highlight the key functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Broad | The presence of a primary amine will likely show two bands in this region corresponding to the symmetric and asymmetric stretching modes. |

| C-H Stretch (aromatic/heteroaromatic) | 3000 - 3100 | Medium | C-H stretching of the pyrazole ring. |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | C-H stretching of the methyl and methylene groups. |

| C=N Stretch (pyrazole ring) | 1550 - 1620 | Medium to Strong | Characteristic stretching vibration of the pyrazole ring. |

| C=C Stretch (pyrazole ring) | 1450 - 1550 | Medium to Strong | Characteristic stretching vibration of the pyrazole ring. |

| N-H Bend (amine) | 1580 - 1650 | Medium | Scissoring vibration of the primary amine. |

| C-N Stretch | 1000 - 1250 | Medium | Stretching vibrations of the C-N bonds. |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Predicted Identity | Notes |

| 139 | [M]⁺ | The molecular ion peak. The molecular formula is C₇H₁₃N₃, with a monoisotopic mass of 139.11 g/mol .[4] |

| 124 | [M - CH₃]⁺ | Loss of a methyl group. |

| 111 | [M - N₂H₂]⁺ or [M - C₂H₄]⁺ | Possible fragmentation pathways. |

| 96 | [M - CH₂NH₂]⁺ | Loss of the methanamine side chain. |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on sample solubility).

-

Cap the NMR tube and gently invert to dissolve the sample completely. A brief sonication may be necessary.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-pulse ¹H NMR spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals and analyze the multiplicities.

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Perform a background subtraction and analyze the resulting spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction (Direct Insertion Probe):

-

Load a small amount of the sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the high vacuum of the mass spectrometer's ion source.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

Visualization of Workflows

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Molecular Structure of this compound

Caption: 2D representation of the molecular structure of this compound.

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, are intended to empower researchers in their synthetic and analytical endeavors. As with any predictive data, experimental verification is the ultimate standard. This guide, however, offers a robust starting point for interpreting experimentally acquired data and confirming the successful synthesis of this valuable chemical entity.

References

-

5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. MDPI. Available from: [Link]

-

1-(1,3-dimethyl-1h-pyrazol-4-yl)ethan-1-amine. PubChem. Available from: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available from: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

CID 157050772 | C10H16N4. PubChem. Available from: [Link]

-

Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

-

Synthesis and characterization of dipyrazolylmethanones. ResearchGate. Available from: [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available from: [Link]

-

1H-pyrazol-4-ylmethanamine. PubChem. Available from: [Link]

-

This compound dihydrochloride. PubChem. Available from: [Link]

-

(1,5-dimethyl-1h-pyrazol-4-yl)methanamine. PubChem. Available from: [Link]

-

[3-(1-methyl-1h-pyrazol-4-yl)phenyl]methanamine. PubChem. Available from: [Link]

-

1H-pyrazol-4-yl(4-pyridyl)methanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. MDPI. Available from: [Link]

-

1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. National Institutes of Health. Available from: [Link]

-

(1-ethyl-1h-pyrazol-4-yl)methanamine. PubChem. Available from: [Link]

Sources

An In-Depth Technical Guide to (1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride (CAS No. 1461713-58-5): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride, identified by CAS number 1461713-58-5, is a heterocyclic amine that has emerged as a valuable building block in the synthesis of complex, biologically active molecules.[1][2] Its rigid pyrazole core, substituted with reactive methyl and aminomethyl groups, offers a versatile scaffold for the construction of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and, most critically, its application in the development of targeted therapeutics, moving from the foundational chemistry to its role in addressing significant challenges in neuroscience.

Physicochemical Properties

The compound is typically supplied as a dihydrochloride salt, which enhances its stability and solubility in polar solvents, making it amenable to a variety of reaction conditions. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1461713-58-5 | [1][2] |

| IUPAC Name | This compound;dihydrochloride | N/A |

| Molecular Formula | C₆H₁₃Cl₂N₃ | [1] |

| Molecular Weight | 198.09 g/mol | [1] |

| Appearance | Typically a solid | N/A |

| Purity | Commercially available at ≥98% | [1] |

Core Utility: A Versatile Scaffold in Medicinal Chemistry

The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent, selective, and drug-like molecules. Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1] The subject of this guide, this compound, provides a strategic entry point into this chemical space. The primary amine handle allows for a multitude of chemical transformations, such as amide bond formation, reductive amination, and the construction of larger heterocyclic systems, enabling the exploration of diverse chemical space in drug discovery campaigns.

Application Profile: Synthesis of Phosphodiesterase 10A (PDE10A) Inhibitors

A significant and well-documented application of this compound is its use as a key intermediate in the synthesis of potent and selective inhibitors of Phosphodiesterase 10A (PDE10A).[3][4] PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a critical brain region for regulating motor control, cognition, and emotion.

Mechanism of Action and Therapeutic Rationale

The PDE10A enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two essential second messengers in intracellular signaling. By inhibiting PDE10A, the levels of cAMP and cGMP increase, which in turn modulates the activity of downstream signaling pathways, including those involving protein kinase A (PKA) and protein kinase G (PKG). This modulation can enhance the function of striatal neurons.

Dysfunction in these striatal pathways is implicated in several debilitating neurological and psychiatric disorders. Consequently, PDE10A inhibitors are being actively investigated as a novel therapeutic strategy for conditions such as schizophrenia and Huntington's disease, offering a potential alternative to existing treatments that are often associated with significant side effects.[3][4]

Caption: PDE10A Signaling Pathway and Point of Intervention.

Experimental Protocols

The following section details a representative synthetic workflow for the preparation of the free base, this compound, and its subsequent use in constructing a PDE10A inhibitor backbone, as adapted from patent literature.[3][4]

Part 1: Synthesis of this compound (Free Base)

This multi-step synthesis starts from commercially available materials to construct the pyrazole core and introduce the aminomethyl functionality.

Caption: Synthetic Workflow for the Amine Intermediate.

Step-by-Step Methodology:

-

Oxime Formation: To a solution of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in pyridine, add hydroxylamine hydrochloride portion-wise at room temperature. Stir the mixture overnight.

-

Work-up and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime.

-

Reduction to Amine: In an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C. Add a solution of the crude oxime from the previous step in THF dropwise.

-

Reaction Completion and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[3][4] Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Final Isolation: Filter the resulting mixture through a pad of celite, washing with THF. Concentrate the filtrate under reduced pressure to yield the desired product, this compound, as the free base.

Part 2: Exemplar Use in Amide Coupling for a PDE10A Inhibitor Scaffold

The synthesized amine is a versatile nucleophile. A common subsequent step in the synthesis of PDE10A inhibitors involves an amide bond formation with a suitable carboxylic acid partner, which forms the core of the final drug candidate.

Step-by-Step Methodology:

-

Activation of Carboxylic Acid: To a solution of the desired carboxylic acid partner (e.g., a substituted pyridazinone carboxylic acid) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a peptide coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA). Stir for 15-30 minutes at room temperature to form the activated ester.

-

Amide Formation: Add a solution of this compound in the same solvent to the activated ester mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Purification: Upon completion, perform an aqueous work-up. Purify the crude product using column chromatography on silica gel to isolate the final amide compound.

Conclusion

This compound dihydrochloride (CAS 1461713-58-5) is more than a catalog chemical; it is a key enabler in the rational design of sophisticated therapeutic agents. Its documented role in the synthesis of PDE10A inhibitors for neurological disorders highlights its importance to drug development professionals. The synthetic accessibility of this intermediate, combined with the proven biological relevance of the pyrazole scaffold, ensures its continued application in the quest for novel and effective medicines. Researchers leveraging this building block are well-positioned to contribute to the advancement of therapies for some of the most challenging central nervous system diseases.

References

-

Chem-Impex International. (1,3-Dimethyl-1H-pyrazol-4-yl)methylamine. chem-impex.com. [Link]

- Google Patents. US9353104B2 - Substituted pyridizinone derivatives as PDE10 inhibitors.

- Google Patents. US20140073617A1 - Substituted Pyridizinone Derivatives as Pde10 Inhibitors.

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Introduction: The Enduring Versatility of the Pyrazole Ring

FDA-approved drugs like the COX-2 inhibitor Celecoxib, the anti-obesity agent Rimonabant, and the phosphodiesterase inhibitor Sildenafil feature the pyrazole motif as a critical pharmacophore, highlighting its clinical and commercial relevance.[2] This guide provides a technical exploration of the core biological activities of pyrazole derivatives, focusing on their mechanisms of action, the experimental workflows used to validate their efficacy, and the structure-activity relationships that guide future drug development.

Part 1: Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of the COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation.[7] The discovery of two COX isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation), was a pivotal moment.[7]

Many first-generation non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, leading to gastrointestinal side effects from the inhibition of protective prostaglandins in the stomach lining.[6] The structural flexibility of the pyrazole scaffold enabled the design of derivatives, like Celecoxib, that selectively bind to the larger active site of the COX-2 enzyme, sparing COX-1 and thereby reducing gastrointestinal toxicity.[6] Some derivatives also exhibit dual inhibitory action against both COX-2 and 5-lipoxygenase (5-LOX), another enzyme in the arachidonic acid cascade responsible for producing pro-inflammatory leukotrienes.[6]

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Experimental Validation Workflow

The evaluation of anti-inflammatory potential involves a tiered approach, from initial in vitro enzyme assays to in vivo models of inflammation.

Caption: Experimental workflow for anti-inflammatory pyrazoles.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

-

Objective: To determine the concentration of the pyrazole derivative required to inhibit 50% of COX-1 and COX-2 activity (IC50) and to calculate the selectivity index (SI = IC50 COX-1 / IC50 COX-2).

-

Principle: A colorimetric or fluorometric assay kit (e.g., from Cayman Chemical) is used to measure the peroxidase activity of the COX enzymes. The peroxidase activity is kinetically coupled to the oxidation of a chromogenic substrate, and the rate of color development is proportional to the enzyme activity.

-

Methodology:

-

Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided buffer.

-

Prepare a series of dilutions of the test pyrazole derivative (e.g., from 0.01 µM to 100 µM) in DMSO. A known non-selective inhibitor (e.g., Indomethacin) and a selective inhibitor (e.g., Celecoxib) are used as positive controls.

-

In a 96-well plate, add buffer, heme, and either the COX-1 or COX-2 enzyme to appropriate wells.

-

Add the diluted test compounds or controls to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric substrate.

-

Immediately read the absorbance at the specified wavelength (e.g., 590 nm) every minute for 5-10 minutes using a plate reader.

-

Calculate the reaction rates and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the log of the concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

-

Objective: To assess the acute anti-inflammatory activity of a pyrazole derivative in a live animal model.

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a localized, acute, and well-characterized inflammatory response, resulting in edema (swelling). The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory effect.[8]

-

Methodology:

-

Acclimatize male Wistar rats or Swiss albino mice for at least one week.

-

Fast the animals overnight with free access to water.

-

Administer the test pyrazole derivative orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg). A control group receives the vehicle, and a positive control group receives a standard drug like Diclofenac or Indomethacin.[8][9]

-

After a set time (e.g., 60 minutes) to allow for drug absorption, measure the initial paw volume of the right hind paw using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the subplantar region of the same paw.

-

Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Quantitative Data Summary

| Compound Class | Target(s) | IC50 (COX-2) | Selectivity Index (SI) | In Vivo Edema Reduction | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 µM | ~225 | Not Reported | [6] |

| 1,3,4,5-tetrasubstituted pyrazole | COX-2 | Not Reported | Not Reported | 93.80% inhibition (in vitro) | [4] |

| 3,5-diarylpyrazoles | COX-2 / 5-LOX | 0.01 µM (COX-2) | Not Reported | 75% (pyrazole-thiazole hybrid) | [6] |

| FR140423 | COX-2 | Not Reported | >150 | 2-3x more potent than indomethacin | [10] |

Part 2: Anticancer Activity: A Multi-Pronged Attack on Tumor Proliferation

The pyrazole scaffold is a key privileged structure in the development of anticancer agents, with derivatives demonstrating efficacy against a wide range of cancer cell lines.[3][11] Their mechanism of action is diverse, often targeting the specific vulnerabilities of cancer cells, such as uncontrolled proliferation and angiogenesis.[3][11][12]

Mechanisms of Action: Kinase and Tubulin Inhibition

-

Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Pyrazole derivatives have been successfully designed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[3][13][14] These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of downstream substrates, thereby halting proliferative signaling pathways.[13] The dual inhibition of EGFR and VEGFR-2 is a particularly attractive strategy, as it simultaneously targets tumor growth and the blood supply that sustains it.[13]

-

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. Several pyrazole derivatives disrupt this process by binding to the colchicine-binding site on β-tubulin.[3][15] This inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

Caption: Key anticancer mechanisms of pyrazole derivatives.

Experimental Validation Workflow

The anticancer evaluation pipeline begins with broad cytotoxicity screening, followed by mechanistic assays to identify the specific molecular target.

Protocol 3: In Vitro Cytotoxicity (MTT) Assay

-

Objective: To determine the concentration of a pyrazole derivative that reduces the viability of a cancer cell line by 50% (GI50 or IC50).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is directly proportional to the number of living cells.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.[4]

-

Treat the cells with various concentrations of the pyrazole derivative (e.g., 0.01 to 100 µM) for a set period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution on a microplate reader (typically at 570 nm).

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the drug concentration to determine the IC50 value.

-

Quantitative Data Summary

| Compound Class | Target(s) | Cell Line | IC50 / GI50 | Reference |

| Pyrazole-naphthalene derivative | Tubulin | MCF-7 | 2.78 µM | [4] |

| 1,2,3-triazole linked pyrazole | Not specified | A549, HCT-116, MCF-7 | 1.96, 3.59, 1.76 µM | [4] |

| Pyrazolo[1,5-a]pyrimidine | PIM-1 Kinase | HCT-116 | 1.51 µM | [3] |

| Pyrazole-carbothioamide (C5) | EGFR | MCF-7 | 0.08 µM | [16] |

| Pyrazole derivative (5b) | Tubulin | K562, A549 | 0.021, 0.69 µM | [15] |

Part 3: Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

With the rise of antimicrobial resistance, there is a pressing need for new classes of therapeutic agents. Pyrazole derivatives have demonstrated significant potential, exhibiting a broad spectrum of activity against Gram-positive and Gram-negative bacteria as well as fungi.[17][18][19]

Mechanism of Action

The antimicrobial mechanisms of pyrazoles are diverse and not as universally defined as their anti-inflammatory or anticancer actions. However, several key targets have been identified:

-

DNA Gyrase Inhibition: Some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme that controls DNA topology during replication.[19] Inhibition of this enzyme leads to the cessation of DNA synthesis and bacterial death.

-

Metabolic Pathway Disruption: Other derivatives may interfere with critical metabolic pathways unique to microorganisms.

-

Cell Wall Synthesis Inhibition: While less common, some compounds may disrupt the integrity of the bacterial or fungal cell wall.

Experimental Validation Workflow

The cornerstone of antimicrobial evaluation is determining the minimum concentration of a drug that can inhibit microbial growth or kill the microbe.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of a pyrazole derivative that visibly inhibits the growth of a specific microorganism.

-

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual inspection of turbidity.

-

Methodology:

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole derivative (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

Add the standardized inoculum to each well. Include a positive control well (microbe + broth, no drug) and a negative control well (broth only). A standard antibiotic (e.g., Ciprofloxacin, Clotrimazole) is tested in parallel.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Quantitative Data Summary

| Compound Class | Organism(s) | MIC (µg/mL) | Reference |

| 1,3-diaryl pyrazoles | S. aureus, E. coli, C. albicans | 1 - 2 | [18] |

| Thiazolidinone-clubbed pyrazoles | E. coli | 16 | [19] |

| Coumarin-attached pyrazole | Salmonella | 0.05 | [19] |

| Pyrazole-carbothiohydrazide | A. niger, S. aureus, B. subtilis | 2.9 - 7.8 (fungi), 62.5 - 125 (bacteria) | [20] |

| Pyrazole derivative (Compound 3) | E. coli | 0.25 | [9] |

Conclusion and Future Outlook

The pyrazole scaffold has unequivocally demonstrated its status as a "privileged" structure in medicinal chemistry. Its synthetic accessibility and the ability to precisely modify its structure have allowed for the development of potent and selective agents against a triad of major disease categories: inflammation, cancer, and microbial infections. The success of pyrazole derivatives is rooted in their ability to effectively interact with a wide range of biological targets, from enzymes like COX and protein kinases to structural proteins like tubulin.

Future research will likely focus on several key areas:

-

Multi-Target Ligands: Designing single pyrazole molecules that can modulate multiple targets simultaneously (e.g., dual COX/LOX inhibitors or multi-kinase inhibitors) to achieve synergistic therapeutic effects and overcome drug resistance.

-

Covalent Inhibitors: Developing pyrazole derivatives that can form covalent bonds with their targets, leading to prolonged duration of action and increased potency.

-

Targeted Delivery: Conjugating pyrazole warheads to targeting moieties (e.g., antibodies) to deliver them specifically to diseased cells, enhancing efficacy while minimizing off-target side effects.

The continued exploration of the chemical space around the pyrazole core, guided by a deep understanding of its structure-activity relationships and biological mechanisms, promises to yield the next generation of innovative therapeutics.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])

-

Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (URL: [Link])

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (URL: [Link])

-

Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed. (URL: [Link])

-

Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: [Link])

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (URL: [Link])

-

Review: biologically active pyrazole derivatives - Semantic Scholar. (URL: [Link])

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (URL: [Link])

-

Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - NIH. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed. (URL: [Link])

-

Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed. (URL: [Link])

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (URL: [Link])

-